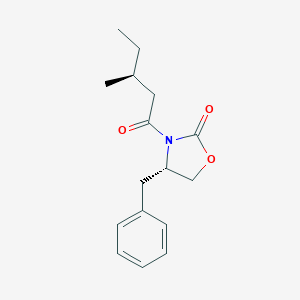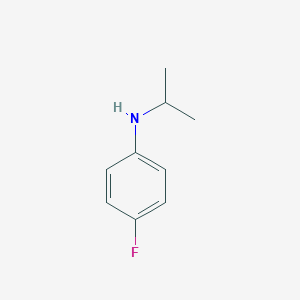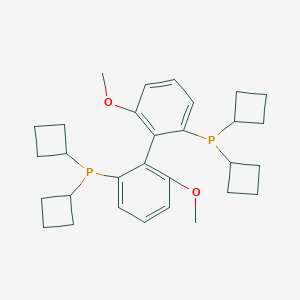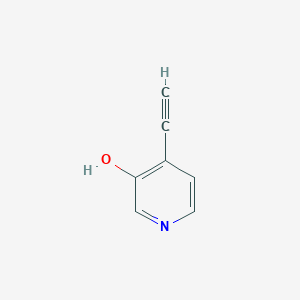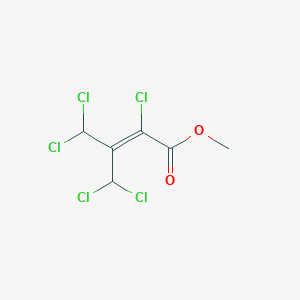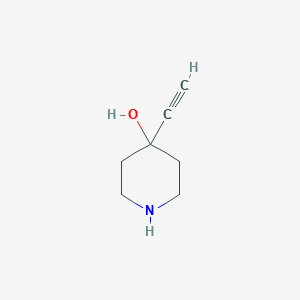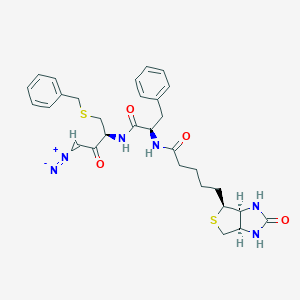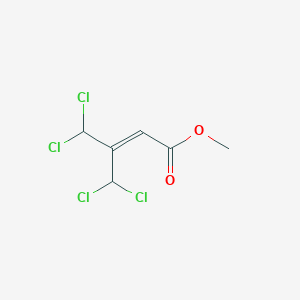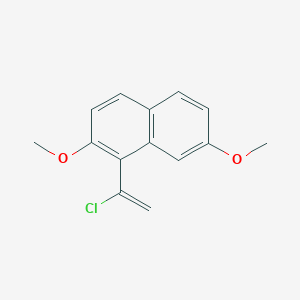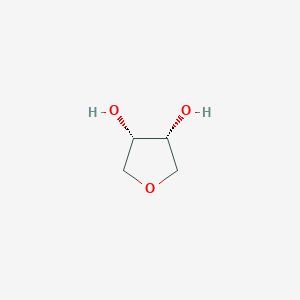![molecular formula C10H19NO2 B138943 Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate CAS No. 156769-81-2](/img/structure/B138943.png)
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the future.
Mechanism Of Action
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a carbamate compound that works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which leads to enhanced neurotransmission.
Biochemical And Physiological Effects
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various biochemical and physiological effects. The compound has been shown to improve cognitive function by enhancing neurotransmission. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity level, which makes it suitable for use in various experiments. However, the compound is highly reactive and can be unstable under certain conditions, which may limit its use in some experiments.
Future Directions
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various potential future directions. The compound can be used to develop new compounds with enhanced properties, which may have potential applications in the pharmaceutical and materials science industries. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate can also be used to develop new treatments for neurodegenerative diseases, which may have significant implications for human health. Additionally, the compound can be used in the development of new agrochemicals that can improve crop yields and contribute to sustainable agriculture practices.
Conclusion:
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the field of scientific research. The compound has been shown to have various biochemical and physiological effects, and its use in the development of new compounds and treatments has significant implications for human health and sustainable agriculture practices. The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is relatively easy, and its high purity level makes it suitable for use in various experiments.
Synthesis Methods
The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate involves the reaction of tert-butyl N-(chloroformate)carbamate with pent-3-en-2-ol in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification.
Scientific Research Applications
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various scientific research applications. It is used in the synthesis of various compounds that have potential applications in the pharmaceutical industry. The compound is also used in the synthesis of agrochemicals that can be used to improve crop yields. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is also used in materials science to develop new materials with unique properties.
properties
CAS RN |
156769-81-2 |
|---|---|
Product Name |
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6+ |
InChI Key |
VYBCRIWHFRNYAQ-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C(C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



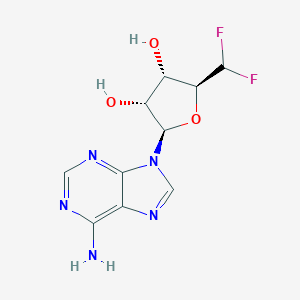
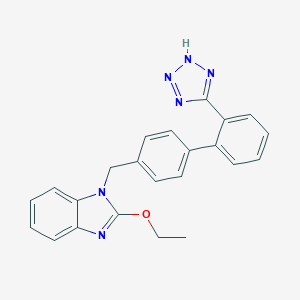
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
